propylamine hydrobromide

描述

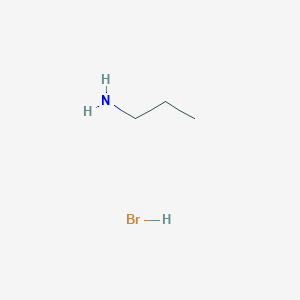

Structure

3D Structure of Parent

属性

IUPAC Name |

propan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYQJCPZZBFMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4905-83-3 | |

| Record name | Propylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Propylamine Hydrobromide and Its Derivatives

Direct Synthesis Routes of Propylamine (B44156) Hydrobromide

Propylamine hydrobromide can be prepared through several direct synthetic methods, each employing different starting materials and reaction conditions. These routes include the neutralization of propylamine with hydrobromic acid, the reaction of 1-bromopropane with ammonia (B1221849), and a modern catalytic approach starting from 1-propanol (B7761284).

The most straightforward synthesis of this compound involves a simple acid-base neutralization reaction. In this method, the base, propylamine (C₃H₇NH₂), reacts directly with the strong acid, hydrobromic acid (HBr). brainly.com The amine's lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the hydrobromic acid. brainly.com This proton transfer results in the formation of the propylammonium cation (C₃H₇NH₃⁺) and the bromide anion (Br⁻), which together constitute the salt, this compound (also known as propylammonium bromide). brainly.com

C₃H₇NH₂ + HBr → C₃H₇NH₃Br brainly.com

This method is efficient and yields the desired salt directly.

This compound can also be synthesized starting from 1-bromopropane and ammonia. This process is fundamentally a nucleophilic substitution reaction. gauthmath.comtutorchase.comaskfilo.com The ammonia molecule (NH₃), acting as a nucleophile, attacks the carbon atom bonded to the bromine in 1-bromopropane. gauthmath.comaskfilo.com This displaces the bromine atom as a bromide ion (Br⁻) and forms propylamine and hydrogen bromide (HBr) as a byproduct. gauthmath.comaskfilo.com The propylamine then reacts with the HBr to form the final product, this compound.

The reaction is typically performed by heating 1-bromopropane with a concentrated solution of ammonia in a solvent such as ethanol within a sealed tube to prevent the volatile ammonia gas from escaping. chemguide.co.uklibretexts.orglibretexts.org

A significant challenge in this synthesis is that the product, propylamine, is also a nucleophile and can react with the starting material, 1-bromopropane. libretexts.orglibretexts.org This leads to the formation of a mixture of products, including the primary amine (propylamine), secondary amine (dipropylamine), tertiary amine (tripropylamine), and even a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is used. libretexts.orgchemguide.co.uk

The sequence of reactions can be summarized as follows:

Primary Amine Formation : CH₃CH₂CH₂Br + NH₃ → CH₃CH₂CH₂NH₂ + HBr

Salt Formation : CH₃CH₂CH₂NH₂ + HBr → CH₃CH₂CH₂NH₃Br

Secondary Amine Formation : CH₃CH₂CH₂NH₂ + CH₃CH₂CH₂Br → (CH₃CH₂CH₂)₂NH + HBr

Tertiary Amine Formation : (CH₃CH₂CH₂)₂NH + CH₃CH₂CH₂Br → (CH₃CH₂CH₂)₃N + HBr

Quaternary Salt Formation : (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → (CH₃CH₂CH₂)₄N⁺Br⁻

| Reactant 1 | Reactant 2 | Conditions | Primary Product | Side Products |

| 1-Bromopropane | Excess Ammonia | Heat in ethanol (sealed tube) | This compound | Dipropylamine, Tripropylamine, Tetrapropylammonium bromide |

This interactive table summarizes the reaction of 1-bromopropane with ammonia.

Modern synthetic chemistry offers advanced catalytic methods for amine synthesis, including the amination of alcohols. An efficient route for preparing propylamine, the precursor to this compound, is the iron-catalyzed amination of 1-propanol, assisted by a Lewis acid. rsc.orgrsc.orgresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology is recognized as a highly atom-economical process where water is the only side product. rsc.org

In this process, a catalyst, such as an iron complex, temporarily removes hydrogen from the alcohol (1-propanol), oxidizing it to an aldehyde. The aldehyde then reacts with an amine source, such as ammonia (which can be derived from ammonium chloride), to form an imine. The catalyst then returns the hydrogen to the imine, reducing it to the desired primary amine (propylamine). Lewis acids, such as silver fluoride, have been shown to enhance the efficiency of this process, particularly for more challenging substrates. rsc.orgrsc.orgresearchgate.net The resulting propylamine can then be converted to this compound by reaction with HBr.

While specific conditions for 1-propanol are part of a broader methodology, the general scheme is as follows:

| Substrate | Amine Source | Catalyst System | Key Feature |

| 1-Propanol | Ammonium Chloride | Iron Complex + Lewis Acid (e.g., AgF) | "Borrowing Hydrogen" Mechanism |

This interactive table outlines the components for the Lewis acid-catalyzed synthesis of propylamine.

Advanced Synthetic Strategies for Propylamine-Containing Compounds

While this compound itself is a stable salt, its utility in synthesis primarily stems from its role as a precursor to propylamine, a versatile nucleophile.

This compound is an ammonium salt, meaning the nitrogen atom is protonated (R-NH₃⁺). In this state, it lacks the lone pair of electrons necessary to act as a nucleophile. To be used in nucleophilic substitution reactions, the salt must first be neutralized with a base to liberate the free amine, propylamine (CH₃CH₂CH₂NH₂). Once deprotonated, propylamine becomes an effective nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org

Propylamine, generated from its hydrobromide salt, can be used to introduce a propylamine functional group into various organic molecules through nucleophilic substitution reactions. It readily reacts with electrophiles, most commonly alkyl halides, in Sₙ2 reactions. libretexts.org In these reactions, the propylamine displaces a leaving group (such as a halide) on the target molecule to form a new carbon-nitrogen bond.

A related and common strategy for introducing the propylamine moiety involves using a bifunctional reagent like 3-bromopropylamine (B98683) hydrobromide. smolecule.comsigmaaldrich.com This compound is a salt that contains both a nucleophilic amino group (protected as a hydrobromide) and an electrophilic carbon-bromine bond. smolecule.com It serves as a valuable building block in organic synthesis, allowing for the attachment of a propylamine "linker" to other molecules. smolecule.comsigmaaldrich.com This reagent has been used in the synthesis of complex molecular structures such as photochemically reactive azobenzene rotaxanes and indenoisoquinoline-based anticancer agents. sigmaaldrich.com In these applications, the bromine atom is displaced by another nucleophile in the target molecule, thereby incorporating the propylamine skeleton. smolecule.com

| Reagent | Role | Example Application |

| Propylamine (from this compound) | Nucleophile | Reacts with alkyl halides to form secondary amines. |

| 3-Bromothis compound | Propylamine building block | Synthesis of rotaxanes and topoisomerase I inhibitors. sigmaaldrich.com |

This interactive table compares strategies for introducing propylamine groups.

Nucleophilic Substitution Reactions Utilizing this compound

Synthesis of Rotaxanes

Rotaxanes are mechanically interlocked molecular architectures composed of a "wheel" (a macrocyclic molecule) threaded onto an "axle" (a linear molecule) with bulky "stoppers" at each end to prevent unthreading. Propylamine derivatives, particularly 3-bromothis compound, serve as crucial reagents for introducing the propylamine group into the molecular structure of these complex assemblies. smolecule.comsigmaaldrich.comsigmaaldrich.com This functionality is valuable in creating the axle component of the rotaxane. smolecule.com

The synthesis often involves a "clipping" method, where a pre-formed axle template containing the propylamine moiety directs the formation of the macrocycle around it. core.ac.uk One notable application is in the synthesis of photochemically and thermally responsive azobenzene rotaxanes, where the propylamine group is incorporated into the axle, facilitating the creation of these molecular shuttles. smolecule.comsigmaaldrich.comsigmaaldrich.com The general process involves reacting a molecule with the desired axle backbone with 3-bromothis compound to introduce the propylamine linker, which then acts as a recognition site or a reactive point for threading and stoppering.

Synthesis of Indolocarbazole-containing Rotaxanes

Expanding on the theme of mechanically interlocked molecules, propylamine derivatives are also instrumental in the synthesis of rotaxanes that feature indolocarbazole units. smolecule.comsigmaaldrich.comsigmaaldrich.com Indolocarbazoles are a class of natural products known for a wide range of biological activities. nih.govrsc.org Their incorporation into a rotaxane architecture is a strategy to develop novel molecular systems.

In this context, 3-bromothis compound is used to introduce the propylamine group, which is then integrated into the axle of an indolocarbazole-containing wikipedia.orgrotaxane. sigmaaldrich.comsigmaaldrich.com The synthesis follows the principles of template-directed reactions, where the propylamine-modified axle helps to organize the components of the macrocycle prior to the final ring-closing reaction, locking the structure in place. core.ac.uk

Stereoselective Synthesis of Propylamine Derivatives

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in chemistry. For propylamine derivatives, asymmetric versions of multi-component reactions are a primary route to achieving high enantioselectivity. The Asymmetric A3 (AA3) coupling reaction is a powerful method for preparing optically active propargylamines, which are versatile chiral building blocks. nih.gov

This reaction involves an aldehyde, an alkyne, and an amine in the presence of a chiral catalyst, typically a copper(I) complex with a chiral ligand. nih.govorganic-chemistry.org The choice of ligand is critical for achieving high enantiomeric excess (ee). For instance, the use of chiral P,N-ligands like Quinap and Pinap in copper-catalyzed AA3 couplings has been shown to produce propargylamines with high yields and enantioselectivities, often exceeding 90% ee. nih.gov

| Ligand | Metal Catalyst | Aldehyde Type | Enantioselectivity (ee) | Reference |

| Quinap (L18) | CuBr | Aliphatic | 82–96% | nih.gov |

| Quinap (L18) | CuBr | Aromatic | 32–78% | nih.gov |

| Pinap (L20, L21) | Cu(I) | Alkyl | 90–99% | nih.gov |

| s-Bu-pybox-diPh (L17) | Cu(OTf)₂ | Aromatic | 90–96% | nih.gov |

Multi-component Reactions and Catalytic Approaches for Propylamines

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. nih.gov

The A3 coupling (Aldehyde-Alkyne-Amine) reaction is a prominent MCR for the synthesis of propargylamines. wikipedia.orgphytojournal.com This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, and requires a metal catalyst. wikipedia.orgnih.gov The products, propargylamines, are valuable intermediates for the synthesis of numerous nitrogen-containing biologically active compounds. phytojournal.com

The general mechanism is believed to involve the metal catalyst activating the terminal alkyne's C-H bond, making it more acidic. nih.govphytojournal.com The aldehyde and amine react to form an iminium ion in situ. The resulting metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. wikipedia.orgnih.gov A variety of metal catalysts have been employed for this reaction, with copper, gold, and ruthenium being common. wikipedia.org

| Metal Catalyst System | Key Features | Reference |

| Ruthenium/Copper | Effective for dehydrative condensation. | wikipedia.org |

| Gold (e.g., HAuCl₄) | Can be used in water; catalyst is reusable. | wikipedia.orgresearchgate.net |

| Silver | Effective catalyst for the coupling reaction. | wikipedia.org |

| Copper Ferrite NPs | Superparamagnetic, stable, and magnetically retrievable. | researchgate.net |

The activation and functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis. The A3 coupling reaction is itself an example of C-H functionalization, as it proceeds via the activation of the terminal alkyne's sp-hybridized C-H bond. phytojournal.com This strategy avoids the need for pre-functionalized starting materials like organometallic reagents, thereby improving atom economy. phytojournal.comresearchgate.net

Alkynes are excellent coupling partners in transition metal-catalyzed C-H activation reactions due to their linear geometry and ability to coordinate effectively with metal orbitals. rsc.org In the context of propylamine synthesis, the metal catalyst facilitates the deprotonation of the terminal alkyne, generating a nucleophilic acetylide species that can then engage with an electrophile, such as an imine formed from an aldehyde and an amine. nih.gov This C-H activation is the key initial step in the catalytic cycle of the A3 coupling, leading to the formation of the new C-C bond in the propargylamine product. nih.govphytojournal.com

Synthesis of Specific this compound Derivatives

Beyond the general methodologies, specific derivatives of this compound can be synthesized for various applications. A representative example is the preparation of N-ethyl, N-(3-phenylpropyl), 3-(4-hydroxyphenyl)-propylamine. google.com The synthesis is a multi-step process that demonstrates classical organic transformations.

The process begins with 3-(phenyl) propionic acid, which is first converted to its acid chloride using thionyl chloride. This activated intermediate is then reacted with ethylamine to form an N-ethyl amide. In a parallel step, a similar procedure is followed to create another amide intermediate. These components are then coupled and subsequently reduced to yield the final tertiary amine product. The reduction of the amide functional group to an amine is typically achieved using a powerful reducing agent like lithium aluminium hydride in a solvent such as diethyl ether. google.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 3-(phenyl) propionic acid | Thionyl chloride | 3-phenylpropanoyl chloride | google.com |

| 2 | 3-phenylpropanoyl chloride | Ethylamine | N-ethyl-3-phenylpropanamide | google.com |

| 3 | Amide Intermediate (XI) | Lithium aluminium hydride, Diethyl ether | N-ethyl, N-(3-phenyl propyl), 3-(4-hydroxyphenyl)-propylamine | google.com |

Another fundamental synthesis is that of 3-bromothis compound itself. This is typically achieved through the straightforward reaction of 3-bromopropylamine with hydrobromic acid under controlled laboratory conditions. smolecule.com The product is then isolated via crystallization or precipitation. smolecule.com

3-Bromothis compound

The synthesis of 3-Bromothis compound can be achieved via the reaction of 3-amino-1-propanol with hydrobromic acid. In a typical laboratory procedure, 3-amino-1-propanol is mixed with an excess of 48% hydrobromic acid. The mixture is then heated under reflux for approximately 15 hours to ensure the complete conversion of the hydroxyl group to a bromide. Following the reflux period, water and excess hydrobromic acid are removed from the reaction mixture by distillation under vacuum. The resulting crude product is further dried under vacuum to yield 3-Bromothis compound as a solid. This method has been reported to produce the target compound in quantitative yield (100%). An alternative method involves the direct reaction of 3-bromopropylamine with hydrobromic acid, which is dissolved in a suitable solvent, followed by isolation of the salt product through crystallization or precipitation.

Conversion to Alcohol Derivatives

The conversion of 3-Bromothis compound to its corresponding alcohol derivative, 3-amino-1-propanol, involves the hydrolysis of the carbon-bromine bond. A direct nucleophilic substitution with a hydroxide ion is complicated by the presence of the amine group, which can act as a competing nucleophile, and the acidic nature of the hydrobromide salt.

A plausible multi-step synthetic route would involve:

Protection of the Amine Group: The amine functionality is first protected to prevent it from interfering in subsequent steps. This is typically achieved by reacting the 3-bromopropylamine (after neutralization of the hydrobromide salt) with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride) or benzyl chloroformate (Cbz-Cl), to form a carbamate.

Nucleophilic Substitution: The protected 3-bromopropylamine derivative is then treated with a hydroxide source, such as sodium hydroxide in an aqueous solution, to displace the bromide ion and form the corresponding protected 3-amino-1-propanol.

Deprotection: The final step involves the removal of the protecting group under appropriate conditions (e.g., acidic conditions for a Boc group or hydrogenolysis for a Cbz group) to yield the final product, 3-amino-1-propanol.

2,3-Dibromo-propylamine, Hydrobromide

While 2,3-Dibromo-propylamine, hydrobromide is utilized as a valuable chemical reagent, detailed experimental procedures for its synthesis are not widely available in surveyed scientific literature. A common theoretical approach for its synthesis would involve the bromination of allylamine.

In its application, 2,3-Dibromo-propylamine hydrobromide serves as a precursor to a "spring-loaded" electrophile. When used in conjunction with a Grignard reagent and an electrophilic trap, it is a convenient reagent for the installation of an azetidine ring onto secondary amines, a process reported in methodologies focusing on strain-release amination.

4-Hydroxy-2-(Di-n-Propylamino)Indan Hydrobromide and its Isomers

A specific, detailed synthetic methodology for 4-Hydroxy-2-(Di-n-Propylamino)Indan Hydrobromide and its isomers could not be located in the reviewed scientific literature.

N,N-dialkylated 2-amino-8-hydroxytetralins

The synthesis of N,N-dialkylated 2-amino-8-hydroxytetralins, such as the potent D3 dopamine agonist 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), follows a multi-step pathway. A general and established route proceeds as follows:

Starting Material: The synthesis typically begins with a protected tetralone derivative, such as 8-methoxy-2-tetralone.

Reductive Amination: The ketone group of the tetralone is converted to the dialkylated amine via reductive amination. This is achieved by reacting the 8-methoxy-2-tetralone with di-n-propylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is commonly used for this transformation, which directly yields N,N-dipropyl-8-methoxy-2-aminotetralin.

Demethylation (Ether Cleavage): The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is often accomplished by treating the methoxy-substituted aminotetralin with a strong demethylating agent, such as boron tribromide (BBr₃), in an appropriate solvent like dichloromethane.

Salt Formation: The resulting free base can then be converted to its hydrobromide salt if desired by treatment with hydrobromic acid.

This synthetic approach allows for the creation of various N,N-dialkylated derivatives by selecting the appropriate secondary amine in the reductive amination step.

Nitrated Indenoisoquinolines using 3-Bromothis compound

3-Bromothis compound is a key building block in the synthesis of certain nitrated indenoisoquinoline derivatives, which are investigated as potential topoisomerase I inhibitors. The synthesis involves a sequence of reactions to construct the complex heterocyclic core.

A representative synthetic scheme is as follows:

Schiff Base Formation: An appropriately substituted benzaldehyde (e.g., benzylvanillin) is reacted with 3-bromothis compound in the presence of a base, such as triethylamine (Et₃N), to form the corresponding Schiff base.

Condensation: The formed Schiff base is then condensed with a nitrated anhydride, such as one derived from nitrated homophthalic acid. This condensation reaction typically proceeds with high diastereoselectivity, furnishing a cis-carboxylic acid intermediate.

Cyclization: The cis-acid is treated with thionyl chloride (SOCl₂) to form an acid chloride, which then undergoes an intramolecular Friedel–Crafts cyclization upon the addition of a Lewis acid like aluminum chloride (AlCl₃). This step constructs the final indenoisoquinoline aromatic system.

Deprotection: If protecting groups were used on hydroxyl functionalities (such as a benzyl group), they are removed in a final step, often by treatment with aqueous hydrobromic acid, to yield the desired hydroxy-substituted nitrated indenoisoquinoline.

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Benzylvanillin, 3-Bromothis compound | Et₃N, Na₂SO₄, CHCl₃, 23 °C | Schiff Base |

| 2 | Schiff Base, Nitrated Anhydride | CHCl₃, 0–23 °C | cis-Carboxylic Acid |

| 3 | cis-Carboxylic Acid | (i) SOCl₂, 23 °C; (ii) AlCl₃, 1,2-dichloroethane, 0–23 °C | Benzyl-protected Indenoisoquinoline |

| 4 | Benzyl-protected Indenoisoquinoline | Aqueous HBr, 70 °C | Final Hydroxy-Nitrated Indenoisoquinoline |

Purification and Characterization of Synthetic Products

The successful synthesis of this compound and its derivatives requires robust methods for purification and characterization to ensure the identity and purity of the final products.

Purification: Crude synthetic products are purified using a variety of standard laboratory techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Crystallization and Recrystallization: This is a primary method for purifying solid compounds like amine hydrobromide salts. The crude product is dissolved in a suitable hot solvent (e.g., methanol, ethanol) in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the desired compound crystallizes, leaving impurities behind in the solvent. The pure crystals are then collected by vacuum filtration.

Precipitation: An amine salt can often be purified by dissolving it in a solvent and then adding a second solvent in which the salt is insoluble (an anti-solvent), causing

Crystallization and Precipitation Techniques

A common method for obtaining crystals of alkylammonium halides, such as this compound, is through slow evaporation from a solution. nih.govrsc.org In this technique, a saturated solution of the compound is prepared in a suitable solvent at room temperature. Over several days, the solvent slowly evaporates, leading to a gradual increase in solute concentration and the formation of well-defined crystals. nih.gov The selection of the solvent is crucial; for instance, solvents like ethanol, isopropanol, or mixtures containing water and acetone are often employed for crystallizing organic hydrobromide salts. google.com

Another widely used technique is cooling crystallization. This involves dissolving the crude this compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization. The rate of cooling can be controlled to influence the crystal characteristics, such as particle size and distribution. google.com Rapid cooling often leads to the precipitation of smaller, less-ordered crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.

The table below outlines various solvent systems and their typical application in the crystallization of amine hydrobromide salts, which are principles applicable to this compound.

Table 1: Solvent Systems and Techniques for Amine Salt Crystallization

| Solvent System | Technique | Typical Outcome |

|---|---|---|

| Isopropanol | Slow Evaporation | Formation of well-defined single crystals. |

| Ethanol/Water | Cooling Crystallization | Control over particle size through cooling rate. google.com |

| Acetone | Antisolvent Precipitation | Rapid precipitation of fine crystalline powder. |

Antisolvent precipitation is another effective method. In this approach, the crude this compound is dissolved in a solvent in which it is highly soluble. A second solvent (the antisolvent), in which the compound is poorly soluble, is then added to the solution. This causes a rapid decrease in solubility, leading to the precipitation of the product. This method is often used for rapid isolation but may require subsequent recrystallization to achieve high purity.

Purity Assessment (e.g., by total nitrogen and titration analysis)

Assessing the purity of synthesized this compound is essential to ensure it meets the required specifications for its intended application. Titration and total nitrogen analysis are two fundamental analytical methods employed for this purpose.

Titration Analysis

Acid-base titration is a common, rapid, and accurate method for determining the purity of amine salts like this compound. quora.com Since this compound is the salt of a weak base (propylamine) and a strong acid (hydrobromic acid), its purity can be determined by titrating it with a standardized solution of a strong base, such as sodium hydroxide.

However, for enhanced accuracy and sharper endpoints, especially with weakly basic amines, non-aqueous titrations are frequently preferred. mt.comgfschemicals.com In a typical non-aqueous titration, the sample is dissolved in a solvent such as glacial acetic acid, and titrated with a strong acid like perchloric acid dissolved in the same solvent. mt.com This method enhances the basic properties of the amine, allowing for a more distinct endpoint. mt.com The purity is calculated based on the volume of titrant required to reach the equivalence point.

The reaction of primary amines with carbon disulfide to form dithiocarbamic acids, which can then be titrated with aqueous sodium hydroxide, provides another specialized titration method. dss.go.th This approach is unique as it converts the amine into an acidic species for titration with a base. dss.go.th

Table 2: Illustrative Data for Purity Determination by Non-Aqueous Titration

| Parameter | Value |

|---|---|

| Sample Weight | 0.2500 g |

| Solvent | Glacial Acetic Acid mt.com |

| Titrant | 0.1 N Perchloric Acid mt.com |

| Volume of Titrant at Endpoint | 17.70 mL |

Total Nitrogen Analysis

Total nitrogen analysis provides a direct measure of the nitrogen content in the this compound sample, which can be compared against the theoretical nitrogen content of the pure compound (C₃H₁₀BrN). The theoretical percentage of nitrogen in this compound is approximately 9.99%. Methods like the Kjeldahl method or combustion analysis (Dumas method) are standard for determining total nitrogen content. A measured nitrogen content that is very close to the theoretical value indicates high purity, while a lower value would suggest the presence of impurities lacking nitrogen. This analysis is particularly useful for confirming the identity and elemental composition of the synthesized salt.

Iii. Spectroscopic and Advanced Analytical Investigations of Propylamine Hydrobromide

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within propylamine (B44156) hydrobromide. The spectra are distinguished by absorption bands corresponding to the vibrational modes of the molecule.

In the FTIR spectrum of propylamine hydrobromide, the presence of the ammonium (B1175870) group (-NH3+) resulting from the protonation of the primary amine is a key feature. This gives rise to characteristic N-H stretching vibrations, typically observed as a broad band in the 3200-2800 cm⁻¹ region. This broadening is due to hydrogen bonding within the crystal lattice. Bending vibrations for the ammonium group appear in the 1600-1500 cm⁻¹ range.

The aliphatic propyl chain (CH₃CH₂CH₂) exhibits its own distinct vibrational modes. C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are visible in the 3000-2850 cm⁻¹ region. C-H bending vibrations can be found around 1465 cm⁻¹ (for CH₂) and 1380 cm⁻¹ (for CH₃). The C-N stretching vibration is typically located in the 1220-1020 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. While N-H and C-H stretching bands are also visible, Raman spectra are often more effective for observing the symmetric vibrations and the carbon backbone, which may be weak in the FTIR spectrum. Both FTIR and Raman spectra serve as a unique "fingerprint" for the compound, allowing for its unambiguous identification when compared against a reference standard. researchgate.net

Table 1: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H⁺ Stretch (Ammonium) | 3200 - 2800 (broad) | FTIR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | FTIR, Raman |

| N-H⁺ Bend (Ammonium) | 1600 - 1500 | FTIR |

| C-H Bend (Methylene/Methyl) | 1470 - 1370 | FTIR |

| C-N Stretch | 1220 - 1020 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on each of the three carbon atoms of the propyl chain, as well as the protons on the nitrogen atom. The protons on the carbon adjacent to the ammonium group (C1) are the most deshielded and thus appear furthest downfield. The protons on the terminal methyl group (C3) are the most shielded and appear furthest upfield. The chemical shifts are influenced by the electronegativity of the neighboring ammonium group. The integration of the peak areas corresponds to the ratio of protons in each unique environment (e.g., 3:2:2:3 for C3-H, C2-H, C1-H, and N-H protons, respectively). Spin-spin coupling between adjacent, non-equivalent protons leads to splitting of the signals into multiplets (e.g., a triplet for the methyl group protons split by the adjacent methylene group). cymitquimica.com

The ¹³C NMR spectrum provides information on the carbon skeleton. tcichemicals.com For this compound, three distinct signals are expected, one for each carbon atom in the propyl chain. Similar to the proton spectrum, the carbon atom bonded to the nitrogen (C1) is the most deshielded and has the largest chemical shift. The chemical shift decreases for carbons further from the electron-withdrawing ammonium group. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| ¹H | CH₃- | ~0.9 - 1.1 | Triplet |

| ¹H | -CH₂- (middle) | ~1.6 - 1.8 | Sextet |

| ¹H | -CH₂-N⁺ | ~2.9 - 3.1 | Triplet |

| ¹H | -N⁺H₃ | Variable, broad | Singlet (broad) |

| ¹³C | CH₃- | ~10 - 12 | N/A |

| ¹³C | -CH₂- (middle) | ~22 - 24 | N/A |

| ¹³C | -CH₂-N⁺ | ~40 - 42 | N/A |

Mass Spectrometry Techniques (e.g., HRMS, LC-QTOF-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the propylammonium cation ([C₃H₉NH₃]⁺). This precision allows for the unambiguous determination of its elemental formula (C₃H₁₀N⁺). The calculated exact mass of the cation is a key confirmatory data point.

When coupled with liquid chromatography (LC), such as in LC-QTOF-ESI-MS (Liquid Chromatography-Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry), this technique can be used to separate this compound from impurities before mass analysis. This is particularly useful for assessing the purity of a sample. The fragmentation pattern of the propylammonium cation under MS/MS conditions can also be studied to further confirm its structure. Common fragmentation pathways would involve the loss of small neutral molecules like ammonia (B1221849) or ethene.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive technique for determining the solid-state structure of crystalline materials like this compound. uq.edu.au

Iv. Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, CBS-QB3)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of electronic structure and reactivity. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as the Complete Basis Set (CBS-QB3) have been applied to understand the intricate details of reactions involving propylamine (B44156), the parent amine of propylamine hydrobromide. nih.gov

Computational studies have extensively mapped out the potential energy surfaces for various reactions of propylamine (PA). A detailed investigation using DFT and CBS-QB3 methods explored numerous gas-phase reaction pathways, including unimolecular and bimolecular decomposition mechanisms. nih.govresearchgate.net

Sixteen different reaction pathways were proposed and analyzed for the gas-phase proton transfer and dehydrogenation of trans-propylamine. nih.gov These pathways include:

Unimolecular Dissociation: The decomposition of propylamine into smaller molecules. One of the most significant pathways, both kinetically and thermodynamically, is the formation of ethyl cyanide and H₂. nih.govresearchgate.net

Dehydrogenation via Ion Interaction: The reaction of propylamine with ions such as H⁺, ⁻NH₂, and ⁺CH₃ was studied. The formation of the α-propylamine cation and ammonia (B1221849) (NH₃) was identified as the most favorable reaction, exhibiting a remarkably low activation barrier of just 1 kJ mol⁻¹. nih.govresearchgate.net

Bimolecular Reactions: The interaction of propylamine with other molecules like acetonitrile (B52724) and methanimine (B1209239) has also been computationally investigated. nih.gov

Further studies on both cis and trans isomers of propylamine and its protonated form have identified various decomposition routes. For trans-propylamine, the formation of propene and ammonia is a significant pathway. researchgate.net For the protonated cis-propylamine, decomposition to propene and the ammonium (B1175870) ion (NH₄⁺) is the most favorable reaction, with the lowest calculated activation energy among all studied decomposition pathways. researchgate.net

A primary strength of quantum chemical calculations is their ability to accurately determine thermodynamic and kinetic parameters that govern chemical reactions. For the various reaction pathways of propylamine, key parameters such as activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) have been calculated. nih.govacs.org

The unimolecular dissociation reactions of propylamine are generally endothermic and endergonic. In contrast, most of the dehydrogenation reaction mechanisms are concerted, exothermic, and exergonic processes. nih.gov The CBS-QB3 level of theory, known for its high accuracy, has been crucial in providing reliable energy values. For instance, the activation energy for the rate-determining step in the formation of ethyl cyanide and H₂ was calculated to be 416 kJ mol⁻¹ at the CBS-QB3 level. nih.govresearchgate.net In another pathway, the reaction of propylamine with the cyanide ion (CN⁻) to form a complex was found to have an activation barrier of 17 kJ mol⁻¹ at the CBS-QB3 level, in excellent agreement with DFT calculations. nih.gov

The table below summarizes the calculated activation energies for selected propylamine reaction pathways, demonstrating the range of energy barriers for different mechanisms.

| Reaction Pathway Description | Reactants | Products | Calculation Level | Activation Energy (Ea) in kJ mol⁻¹ | Reference |

| Formation of α-propylamine cation | PA + NH₂⁻ | α-propylamine cation + NH₃ | B3LYP/6-31G(d) | 1 | nih.gov |

| Proton abstraction by CN⁻ | PA + CN⁻ | Complex | CBS-QB3 | 17 | nih.gov |

| Decomposition of trans-PA | trans-PA | Propene + NH₃ | Not Specified | 281 | researchgate.net |

| Decomposition of cis-HPA | cis-HPA | Propene + NH₄⁺ | Not Specified | 184 | researchgate.net |

| Rate-determining step for ethyl cyanide formation | Allylamine | Ethyl cyanide + H₂ | CBS-QB3 | 416 | nih.govresearchgate.net |

This table presents data for propylamine (PA) and its protonated form (HPA), which together constitute this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation extend theoretical investigations from single molecules to complex systems, providing insights into intermolecular interactions, macroscopic properties, and dynamic processes.

While specific studies on the drug-receptor interactions of this compound are not extensively documented, the computational methods used for such analyses are well-established. Molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating how small molecules bind to biological targets like proteins and enzymes. nih.govnih.gov These techniques predict binding affinities and conformations, which are critical in drug discovery and development. nih.gov

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are also employed to predict biological activity based on the principle that similar molecules exhibit similar properties. nih.gov Although not directly studied for this compound, related compounds containing the propylamine moiety are of significant interest. For example, 3-bromopropylamine (B98683) hydrobromide is a key reagent in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, which are investigated as potential anticancer agents. smolecule.com This highlights the pharmacological relevance of the propylamine structure in designing bioactive molecules.

The arrangement of molecules in a solid-state crystal lattice dictates many of a material's physical properties. While experimental techniques like X-ray diffraction determine crystal structures, computational methods for crystal structure prediction (CSP) are emerging as valuable tools for exploring possible crystal packings and identifying the most stable forms.

The crystal structure for the parent compound, propylamine, has been experimentally determined. nih.gov For this compound, its application as an organic onium salt in the fabrication of perovskite solar cells underscores the importance of its solid-state structure and surface interactions. In this context, the orientation and packing of the propylammonium cations and bromide anions are critical for the performance and stability of the perovskite material. Computational modeling can simulate these crystal structures and the interactions at material interfaces, guiding the design of more efficient solar cell materials.

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a broad range of computational techniques used to predict the properties, behavior, and interactions of molecules entirely through calculation. These approaches are significantly faster than experimental measurements and can generate vast libraries of chemical property data. arxiv.org

For a molecule like this compound, in silico tools can predict a wide array of physicochemical properties. These predictions are often based on the molecule's structure and can include parameters crucial for chemical and pharmaceutical development. DFT calculations are frequently used to derive quantum chemical descriptors that predict a molecule's reactivity. scispace.comnih.gov For instance, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, indicating likely sites for nucleophilic and electrophilic attack. nih.govnih.gov Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into chemical reactivity and the ability of a molecule to participate in charge-transfer interactions. nih.gov

The following table provides an example of computed properties for a related compound, 3-bromothis compound, illustrating the type of data generated by in silico methods.

| Computed Property | Value | Source |

| Molecular Weight | 218.92 g/mol | nih.gov |

| Exact Mass | 218.90813 Da | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 6 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Covalently-Bonded Unit Count | 2 | echemi.com |

This table shows computed data for 3-bromothis compound as an illustration of in silico predictions.

V. Applications of Propylamine Hydrobromide in Materials Science and Engineering

Perovskite Solar Cells (PSCs)

Propylamine (B44156) hydrobromide has emerged as a significant additive in the fabrication of perovskite solar cells, particularly those based on tin, a less toxic alternative to lead. ustb.edu.cn Its application in the perovskite precursor solution has been shown to address key challenges in film quality and device performance. ustb.edu.cnresearchgate.net

Propylamine hydrobromide (PABr) is utilized as an additive in the perovskite precursor solution to enhance the quality of the resulting film. ustb.edu.cnresearchgate.net Research indicates that the propylamine cations (PA+) are too large to be incorporated into the perovskite crystal lattice. ustb.edu.cnresearchgate.net Consequently, they accumulate at the grain boundaries and surfaces of the perovskite film. ustb.edu.cn This strategic positioning allows them to effectively passivate surface defects, which are common in polycrystalline perovskite films and detrimental to device performance. ustb.edu.cnresearchgate.net

A primary function of this compound in perovskite films is the mitigation of defects that act as traps for charge carriers. ustb.edu.cn By passivating these defects at the grain boundaries, PABr effectively suppresses non-radiative carrier recombination. ustb.edu.cnresearchgate.net This is evidenced by a significant increase in the excited state lifetime (τavg) of the charge carriers, which was observed to extend from 2.86 ns in a control perovskite film to 6.77 ns in a film treated with PABr. ustb.edu.cn This longer carrier lifetime is crucial for improving the open-circuit voltage (Voc) and short-circuit current (Jsc), as it allows more charge carriers to be extracted before they recombine. ustb.edu.cnresearchgate.net

The use of this compound leads to the formation of more uniform and dense perovskite films. ustb.edu.cnresearchgate.net By passivating defects at the grain boundaries, PABr facilitates the growth of larger grains with clearer boundaries. ustb.edu.cn This improved crystallization quality results in a more homogenous and compact active layer, which is essential for fabricating high-performing solar cell devices. ustb.edu.cnresearchgate.net

The improvements in film quality directly translate to significant enhancements in the photovoltaic performance of the solar cells. ustb.edu.cn The addition of PABr has been shown to substantially boost all key device metrics. ustb.edu.cn Notably, the average short-circuit current density (Jsc) increased from 19.45 to 25.47 mA·cm−2 due to the reduction in carrier recombination. ustb.edu.cnresearchgate.net In one study, devices fabricated with a 0.02 M PABr additive achieved a champion power conversion efficiency (PCE) of 9.35%, representing a more than 38% improvement over the control device. ustb.edu.cn

The following table summarizes the champion photovoltaic parameters for a tin-based perovskite solar cell with and without the this compound additive. ustb.edu.cn

| Device | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control | Data not specified | Data not specified | Data not specified | < 6.8% |

| With PABr | 0.63 | 26.79 | 63.70 | 9.35 |

Table 1: Comparison of photovoltaic performance parameters for perovskite solar cells with and without this compound (PABr) additive. Data sourced from a study on FASnI3-based devices. ustb.edu.cn

Beyond initial performance, this compound also positively affects the operational longevity and reliability of perovskite solar cells. ustb.edu.cn The passivation of grain boundaries not only boosts efficiency but also enhances the device's long-term stability under illumination. ustb.edu.cnresearchgate.net

A common issue in perovskite solar cells is current density-voltage (J-V) hysteresis, where the measured efficiency differs depending on the voltage scan direction. This phenomenon is often linked to ion migration along grain boundaries. ustb.edu.cn Control devices without PABr show a noticeable hysteresis effect. ustb.edu.cn In contrast, devices incorporating PABr exhibit a negligible hysteresis effect, demonstrating that the passivation of grain boundaries by the propylamine cation effectively inhibits this undesirable behavior. ustb.edu.cnresearchgate.net

Use in Tin-Based Perovskites

Tin-based perovskite solar cells (PSCs) are a promising alternative to their lead-based counterparts due to lower toxicity. However, the rapid crystallization of tin-based perovskites often leads to a high density of defects, which can impair the performance of the solar cell. This compound has been effectively utilized as a passivating agent to address this issue.

When added to the perovskite precursor solution, this compound helps to reduce defect-induced carrier recombination. The propylamine cations (PA+) are too large to be incorporated into the perovskite lattice and instead reside at the grain boundaries. This strategic positioning allows them to passivate surface defects and promote the growth of perovskite crystals in a preferred orientation, leading to more uniform and dense films.

Research has demonstrated that the introduction of this compound can significantly enhance the power conversion efficiency (PCE) of tin-based PSCs. For instance, the PCE of a device with this compound was reported to be 9.35%, a 38% improvement over the control device. This enhancement is largely attributed to a significant increase in the short-circuit current density (JSC).

Detailed findings from studies on the effects of this compound on tin-based perovskites are summarized in the table below:

| Parameter | Control Device | This compound Treated Device |

| Power Conversion Efficiency (PCE) | ~6.78% | 9.35% |

| Short-Circuit Current Density (JSC) | 19.45 mA/cm² | 25.47 mA/cm² |

| Open-Circuit Voltage (VOC) | ~0.52 V | ~0.58 V |

| Fill Factor (FF) | ~0.67 | ~0.63 |

Comparison with Propylamine Hydroiodide (PAI) Passivation

Propylamine hydroiodide (PAI) is another passivating agent used to enhance the performance of perovskite solar cells. While both this compound and propylamine hydroiodide serve to passivate defects and improve device efficiency, their specific impacts can differ based on the perovskite composition and device architecture.

PAI has been shown to effectively reduce defects and suppress non-radiative recombination in perovskite films. In n-i-p device structures, PAI passivation has led to certified efficiencies of 21%. Furthermore, in p-i-n devices, PAI can function as a buried interface layer, improving efficiency to 23%.

A direct comparative study focusing solely on this compound versus propylamine hydroiodide in the same tin-based perovskite system is not extensively detailed in the available research. However, the choice between bromide and iodide anions in the passivating agent can influence the electronic properties and stability of the resulting perovskite films. The selection of the passivating agent is a critical optimization step in the fabrication of high-performance perovskite solar cells.

Polymer Chemistry and Materials Development

While amine-containing compounds are broadly utilized in polymer chemistry, specific applications of this compound are not widely documented in publicly available research. The following sections discuss the potential roles of this compound based on the known reactivity of similar chemical structures.

The introduction of amine functionalities into polymers can significantly alter their chemical and physical properties, enhancing characteristics such as adhesion, dyeability, and surface activity. While the related compound, 3-bromopropylamine (B98683) hydrobromide, is commonly used to introduce propylamine groups into molecules, there is no direct evidence in the reviewed literature of this compound itself being used for this purpose.

Cross-linking is a critical process in polymer science that enhances the mechanical strength, thermal stability, and chemical resistance of polymers by forming a three-dimensional network. Amines and their derivatives can act as cross-linking agents, particularly for polymers containing functional groups that can react with amines, such as epoxides and halides. However, specific studies detailing the use of this compound as a cross-linking agent in polymer production were not identified in the available research.

Brominated compounds are well-known for their flame-retardant properties. They can act in the gas phase during combustion by releasing hydrogen bromide (HBr), which interferes with the radical chain reactions of the fire. While various brominated organic molecules are used as flame retardants, there is no specific mention in the surveyed scientific literature of this compound being developed or used as a flame-retardant additive in polymers.

Complexes with Metal Salts (e.g., Copper(I) Chloride and Bromide)

The formation of complexes between organic ligands and metal salts is a fundamental area of coordination chemistry, with applications in catalysis, materials science, and biochemistry. Amines are known to coordinate with metal ions, including copper(I). However, a review of the available scientific literature did not yield specific research on the synthesis, structure, or application of complexes formed between this compound and copper(I) chloride or copper(I) bromide.

Zeolite Synthesis and Crystal Engineering (as structure-directing agent)

The synthesis of zeolites is a complex process where the choice of an organic structure-directing agent is crucial in determining the final crystalline structure and physicochemical properties of the material. mdpi.commdpi.comresearchgate.net These organic molecules act as templates around which the inorganic aluminosilicate or other framework precursors assemble and crystallize under hydrothermal conditions. researchgate.netnih.gov The size, shape, and charge distribution of the SDA molecule influence the pore and channel system of the resulting zeolite. mdpi.com

Various ammonium (B1175870) salts are commercially available and utilized as SDAs for the synthesis of specific zeolite frameworks. sacheminc.com For example, tetrapropylammonium bromide is a well-known SDA for MFI-type zeolites. mdpi.com The general principle involves the organic cation stabilizing the formation of specific zeolite cages or channels during the crystallization process. nih.govnih.gov After synthesis, the organic template is typically removed by calcination to open the microporous structure. nih.gov

While the role of related compounds like n-propylamine has been investigated in the synthesis of certain zeolites, this does not provide direct evidence for the specific function of this compound. The presence of the hydrobromide counter-ion and the specific cationic nature of the propylammonium ion would uniquely influence the synthesis gel chemistry, which necessitates dedicated research to understand its structure-directing effects. Without such studies, any claims about its role in zeolite synthesis would be speculative.

Further research is required to explore the potential of this compound as a structure-directing agent and to characterize the resulting zeolite structures, their crystal morphology, and their potential applications. Such investigations would need to detail the synthesis conditions and the properties of the materials formed, contributing new knowledge to the field of zeolite and materials science.

Vi. Biochemical and Biomedical Research Applications

Use in Pharmaceutical Synthesis as an Intermediate

Propylamine (B44156) hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.comarborpharmchem.com Its primary function is to introduce a propylamine group into a target molecule, a common structural motif in many therapeutic agents. smolecule.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This process typically involves nucleophilic substitution reactions where the bromine atom is displaced, allowing the propylamine moiety to be incorporated into the molecular skeleton of a new compound. smolecule.com

The introduction of a propylamine group using propylamine hydrobromide is a valuable strategy in the development of new chemical entities (NCEs) and the synthesis of complex drug compounds. smolecule.comchemimpex.com This functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, cell permeability, and ability to interact with biological targets. Researchers in medicinal chemistry and pharmaceutical development utilize this reagent to construct novel molecular frameworks with potential therapeutic applications. pubcompare.ai

This compound has been employed in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, which are a class of anti-cancer agents. smolecule.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibition can lead to the death of cancer cells. smolecule.com The propylamine side chain is a key feature in some of these inhibitors, contributing to their potent cytotoxic and topoisomerase I inhibitory activity. researchgate.net The synthesis of these compounds represents a significant application of this compound in the development of new cancer therapies. nih.govunimi.it

Table 1: Examples of Propylamine-Containing Topoisomerase I Inhibitors

| Compound Class | Key Structural Feature | Therapeutic Target |

|---|---|---|

| Indenoisoquinolines | Aminoalkyl side chain on the indenoisoquinoline nitrogen | Topoisomerase I |

This compound is a precursor in the synthesis of novel propylamine derivatives that act as squalene (B77637) synthase inhibitors. nih.govacs.org Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering drugs. nih.govnih.gov The synthesis of these inhibitors involves the incorporation of the propylamine moiety, which is critical for their biological activity. nih.govnih.gov Research has led to the identification of potent squalene synthase inhibitors with favorable in vivo efficacy. nih.gov

Table 2: Research Findings on Propylamine-Based Squalene Synthase Inhibitors

| Compound | Activity | Key Finding |

|---|---|---|

| YM-75440 (1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole) | Potent inhibition of HepG2-derived squalene synthase (IC50 = 63 nM) | Significantly reduced plasma total cholesterol and triglycerides in rats. nih.gov |

The synthesis of various therapeutic compounds, including antidepressants, utilizes propylamine derivatives. nih.govnih.gov For instance, novel arylpropylamine derivatives have been designed and synthesized as potential multi-target antidepressants. nih.gov These compounds often exhibit inhibitory potency against serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov The propylamine structure is a common feature in many triple reuptake inhibitors, which are being investigated as a next-generation treatment for depression. 47.251.13

Biochemical Probes and Investigations

Beyond its role in synthesis, this compound and its derivatives are used as tools in biochemical research to investigate cellular processes.

This compound has been used to create antagonist analogues for studying apoptosis, or programmed cell death. smolecule.com Specifically, it has been used in the development of an antagonist for the AHPN family of apoptosis inducers. This analogue was found to effectively block AHPN-induced apoptosis, providing a valuable tool for dissecting the molecular mechanisms of this critical cellular process.

Interactions with Biological Targets and Receptors (e.g., 5-HT1A receptors)

There is no direct scientific evidence to suggest that this compound itself is an active ligand or modulator of the 5-HT1A receptor. However, the di-n-propylamino moiety, a structure derived from propylamine, is a critical component of a well-known and potent 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT). researchgate.netcymitquimica.comcaymanchem.comsigmaaldrich.comwikipedia.org

8-OH-DPAT is extensively used as a research tool to study the function of the 5-HT1A receptor. wikipedia.org It binds with high affinity and acts as a full agonist at this receptor. caymanchem.com Research has demonstrated that 8-OH-DPAT's interaction with the 5-HT1A receptor can elicit various physiological and behavioral effects in animal models, which are used to investigate conditions like anxiety, depression, and pain. wikipedia.org

The key interaction is not with this compound, but with the larger tetralin structure containing the dipropylamino group. The specific stereochemistry and conformation of the 8-OH-DPAT molecule are what determine its high affinity and selectivity for the 5-HT1A receptor.

Table 1: Profile of 8-OH-DPAT, a Propylamine-Containing 5-HT1A Agonist

| Compound Name | Receptor Target | Activity | Significance in Research |

|---|

Development of Thrombolytic Therapy Agents

Direct research implicating this compound in the development of thrombolytic agents is not found in the current scientific literature. Thrombolytic therapy aims to dissolve blood clots, and current agents are typically enzymes like tissue plasminogen activator (tPA) or urokinase. nih.govnih.gov

However, a related compound, 3-Bromopropylamine (B98683) hydrobromide , has been utilized in a research context for developing novel drug delivery systems for thrombolytic therapy. Specifically, it was used as a reagent in the synthesis of fucoidan-functionalized polymer nanoparticles designed to target P-selectin, a protein expressed on activated platelets in a thrombus. In this application, the propylamine group, introduced via 3-bromothis compound, serves as a chemical linker or part of the nanoparticle structure, rather than being the thrombolytic agent itself. smolecule.com

This research highlights the role of propylamine derivatives as synthetic intermediates in creating more complex therapeutic systems, rather than a direct therapeutic role for this compound.

Role in Pesticide Formulation

While this compound is not directly cited as a component in final pesticide formulations, the broader class of propylamine compounds, specifically N-propylamine and di-n-propylamine , are recognized as important intermediates in the synthesis of agricultural chemicals. nih.gov

These amines are used as precursors to build the molecular structures of various herbicides and pesticides. The manufacturing process involves reacting these propylamine intermediates with other chemical moieties to produce the final active ingredient. Therefore, the connection of the "propylamine" structure to the pesticide industry is at the synthesis and manufacturing level.

Vii. Environmental and Industrial Considerations

Industrial Effluents and Emissions

The environmental footprint of propylamine (B44156) hydrobromide is intrinsically linked to the manufacturing and use of propylamine and its derivatives. While specific data on the effluents and emissions of propylamine hydrobromide are not extensively detailed in publicly available literature, the environmental presence of propylamine provides an important context. An estimated 600 tons of propylamine are released annually into industrial effluents from a variety of sectors. nih.gov These industries include the manufacturing of rubber chemicals, dyestuffs, pharmaceuticals, agricultural chemicals, corrosion inhibitors, and significantly, textile and leather finishing resins. nih.gov

Discharge of propylamine-containing wastewater into the environment is a concern that necessitates careful management. echemi.com Environmental precautions outlined in safety data sheets for related compounds like 3-bromopropylamine (B98683) hydrobromide emphasize the need to prevent the chemical from entering drains and to avoid its release into the environment. echemi.comfishersci.com In the event of a spill, containment and collection in suitable, closed containers for disposal are recommended to mitigate environmental exposure. echemi.com The mobility of such compounds in the environment is likely to be high due to their water solubility, although persistence is considered unlikely. fishersci.com

Regulatory frameworks, such as the Toxic Substances Control Act (TSCA) in the United States, list compounds like 1-Propanamine, 3-bromo-, hydrobromide (1:1) as active, indicating its commercial use and the relevance of monitoring its environmental impact. nih.gov

Table 1: Industrial Sources of Propylamine in Effluents An interactive table showcasing the various industries contributing to propylamine in their wastewater.

| Industrial Sector | Contribution to Propylamine Effluents |

| Rubber Chemicals | Manufacturing processes may lead to the release of propylamine. nih.gov |

| Dyestuffs | Used as an intermediate, with potential for release in wastewater. nih.gov |

| Pharmaceuticals | A building block in the synthesis of various pharmaceutical compounds. nih.gov |

| Agricultural Chemicals | Utilized in the production of certain pesticides and herbicides. nih.gov |

| Corrosion Inhibitors | A component in formulations designed to prevent metal corrosion. nih.gov |

| Textile and Leather Finishing Resins | Employed in the final stages of textile and leather processing. nih.gov |

Use in Manufacturing of Various Chemicals (e.g., Textile Resins)

This compound and related amine salts serve as important intermediates and catalysts in the synthesis of a variety of chemicals, including resins for textile finishing. In the context of durable press finishes for fabrics like cotton, amine hydrochlorides are utilized as catalysts to cure urea-formaldehyde (U/F) and melamine-formaldehyde (M/F) resins, particularly when fast, low-temperature curing is desired. 182.160.97 These aminoplast resins are crosslinking agents that impart wrinkle resistance to cellulosic fabrics. 182.160.97researchgate.net

While the direct application of this compound in textile resins is not explicitly detailed, the use of amine salts in these processes suggests a potential role for it or its derivatives. The primary function of these amine salts is to facilitate the crosslinking reaction that provides the desired "easy care" properties to the fabric. 182.160.97inflibnet.ac.in

A related compound, 3-bromothis compound, is noted for its utility as a reagent to introduce a propylamine group into various molecular structures. sigmaaldrich.com This functionality is valuable in material science for creating polymers and other materials that require amine functionalities, which is a fundamental aspect of many resin syntheses. smolecule.com For instance, it has been used in the synthesis of complex molecular structures like photochemically and thermally reactive azobenzene rotaxanes. sigmaaldrich.com

The broader category of amine derivatives, including fatty acid amines and amido amines, also finds application as softening agents in durable press resin compositions. epo.org

Table 2: Role of Amine Derivatives in Chemical Manufacturing An interactive table summarizing the applications of amine derivatives in the chemical industry, with a focus on resin production.

| Amine Derivative | Application | Function |

| Amine Hydrochloride | Catalyst in Textile Resin Curing | Facilitates low-temperature curing of urea-formaldehyde and melamine-formaldehyde resins. 182.160.97 |

| 3-Bromothis compound | Reagent in Polymer Synthesis | Introduces the propylamine group into molecular skeletons. sigmaaldrich.comsmolecule.com |

| Fatty Acid Amines | Softening Agent in Textile Finishes | Imparts softness to fabrics treated with durable press resins. epo.org |

| Amido Amines | Softening Agent in Textile Finishes | Used in conjunction with durable press resins to improve fabric hand-feel. epo.org |

Research on Atmospheric Amines and Aerosol Formation

Atmospheric amines, including propylamine, are a subject of significant research due to their role in the formation of secondary organic aerosols (SOA). These aerosols can have considerable impacts on air quality and climate. Primary aliphatic amines are emitted from various sources, including agricultural operations, waste treatment facilities, and automobiles.

Smog chamber studies have demonstrated that primary amines like propylamine can react with atmospheric oxidants to form aerosol particles. While reactions with ozone alone result in minimal aerosol formation, the presence of the nitrate radical (NO₃) leads to significant aerosol mass yields. echemi.com This is particularly relevant during nighttime hours when nitrate radical concentrations can be elevated. echemi.com

The mechanism of aerosol formation is believed to involve the oxidation of the parent amine to form products with lower vapor pressures, which can then condense to form new particles or add to existing ones. echemi.com It is proposed that the reaction between carbonyl-containing species and the parent amine can lead to the formation of particulate imine products. echemi.com The resulting aerosol has been identified as being primarily organic in nature. echemi.com

Both oxidation and acid-base reactions with common atmospheric acids, such as nitric and sulfuric acid, are important in the formation of organic nitrogen-containing particles. 182.160.97 Ion peaks observed in mass spectrometry analyses of these aerosols indicate the presence of alkyl ammonium (B1175870) salts. 182.160.97

Table 3: Key Research Findings on Propylamine and Aerosol Formation An interactive table detailing significant findings from studies on the atmospheric chemistry of propylamine.

| Research Focus | Key Findings | Significance |

| Reaction with Nitrate Radical (NO₃) | Propylamine and other primary amines exhibit large aerosol mass yields in the presence of NO₃. echemi.com | Highlights a significant pathway for nighttime secondary organic aerosol formation in areas with amine emissions. echemi.com |

| Aerosol Composition | The aerosol formed is predominantly organic, with evidence of alkyl ammonium salt formation. echemi.com182.160.97 | Indicates that both oxidation and acid-base reactions contribute to particle formation. 182.160.97 |

| Proposed Mechanism | Formation of particulate imine products through the reaction of carbonyls with the parent amine. echemi.com | Provides a potential chemical pathway to explain the observed aerosol formation. echemi.com |

| Source of Amines | Emissions from agricultural activities, waste treatment, and automobiles are significant sources of atmospheric amines. | Identifies key anthropogenic and biogenic sources contributing to precursors for secondary organic aerosol. |

Viii. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and sustainable methods for the synthesis of propylamine (B44156) hydrobromide and its derivatives is a key area of future research. Traditional synthetic routes are being challenged by innovative approaches that offer improved yields, reduced environmental impact, and access to novel molecular architectures.

Continuous Flow Chemistry:

Flow chemistry is emerging as a powerful tool for the synthesis of propylamine derivatives, offering enhanced safety, better reaction control, and ease of scalability. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For instance, the on-demand synthesis of propargylic amines has been successfully demonstrated in a telescoped flow process, which minimizes the handling of hazardous intermediates like azides. nih.gov This approach is readily adaptable for the synthesis of a variety of propylamine-based compounds.

Key advantages of flow synthesis for propylamine derivatives include:

Enhanced Safety: Minimizes the accumulation of hazardous reagents and intermediates. nih.gov

Precise Control: Allows for fine-tuning of reaction conditions to optimize yield and selectivity.

Scalability: Seamless transition from laboratory-scale synthesis to industrial production. flinders.edu.au

Automation: Potential for automated synthesis and high-throughput screening of reaction conditions. theaic.org

Biocatalytic Synthesis:

Enzymatic and biocatalytic methods are gaining traction for the synthesis of chiral amines, including derivatives of propylamine. These methods offer high enantioselectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical synthesis. nih.govacs.org Engineered enzymes, such as transaminases, are being developed to exhibit broad substrate specificity and high catalytic efficiency for the synthesis of a wide range of chiral amines. nih.govresearchgate.net

Future research in this area will likely focus on:

Discovering and engineering novel enzymes with tailored substrate specificities for propylamine derivatives.

Developing multi-enzyme cascade reactions for the efficient one-pot synthesis of complex chiral amines. acs.org

Immobilizing enzymes to improve their stability and reusability in industrial processes. nih.gov

Advanced Characterization Techniques for Complex Systems

A deeper understanding of the structure and dynamics of propylamine hydrobromide in complex systems is crucial for optimizing its performance in various applications. Advanced characterization techniques are providing unprecedented insights at the molecular level.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR (ssNMR) has become an indispensable tool for characterizing the local structure and dynamics of organic-inorganic hybrid perovskites, where propylammonium halides are often used. nih.govrsc.orgmdpi.com ssNMR can probe the interactions between the organic cation and the inorganic framework, providing information on molecular motion, phase transitions, and material degradation. flinders.edu.auacs.org

Neutron Scattering:

Neutron scattering techniques, such as quasielastic neutron scattering (QENS) and inelastic neutron scattering (INS), are uniquely suited to study the dynamics of hydrogen-containing materials like this compound. chalmers.sechalmers.se These methods can provide detailed information about molecular rotations, translations, and vibrational modes within a material, which are critical for understanding properties like ion conductivity and charge carrier mobility in perovskites. acs.orgubc.ca

Terahertz (THz) Spectroscopy:

THz spectroscopy is a non-invasive technique that can probe low-frequency vibrational modes in materials. In the context of organic-inorganic perovskites, THz spectroscopy can identify phonon modes associated with the organic cation and the inorganic lattice, offering insights into charge carrier-lattice interactions and material stability. arxiv.orgmdpi.com

Rational Design of Derivatives for Targeted Applications

The ability to rationally design this compound derivatives with specific functionalities is driving innovation in medicine and materials science. By leveraging computational tools and a deep understanding of molecular interactions, researchers can create tailored molecules for a variety of applications.

Computational Drug Design:

Computational methods, such as molecular docking and molecular dynamics simulations, are being employed to design propylamine-based derivatives that can act as potent and selective inhibitors of biological targets. ubc.caresearchgate.netresearchgate.net These techniques allow for the prediction of binding affinities and the visualization of ligand-receptor interactions at the atomic level, guiding the synthesis of more effective drug candidates. mdpi.comnih.gov

Pharmacophore Modeling and QSAR:

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are used to identify the key structural features required for a molecule's biological activity. nih.govnih.govdovepress.com These models help in the design of new propylamine derivatives with improved potency and selectivity for specific targets, such as G-protein coupled receptors or enzymes. chalmers.sersc.org

| Computational Technique | Application in Propylamine Derivative Design |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to target proteins. ubc.ca |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes over time. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for biological activity. nih.govnih.gov |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. chalmers.sedovepress.com |

Deeper Understanding of Structure-Property-Function Relationships

Elucidating the intricate relationships between the molecular structure of this compound derivatives and their macroscopic properties and functions is a fundamental goal of ongoing research. This knowledge is essential for the development of new materials and molecules with tailored performance characteristics.

The structure-activity relationship (SAR) is a core concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. rsc.org By systematically modifying the structure of propylamine derivatives and evaluating their effects, researchers can identify the key molecular features responsible for their therapeutic or adverse effects.